molecular formula C12H19N3O B6283621 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane CAS No. 1375235-39-4

1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane

Cat. No.: B6283621
CAS No.: 1375235-39-4
M. Wt: 221.3
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Description

1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane (CAS: 2361765-46-8) is a heterocyclic compound featuring a 6-azaspiro[2.5]octane core fused with a 1,3,4-oxadiazole ring substituted at the 5-position with an isopropyl group. Its molecular formula is C₁₈H₂₆N₄O₃, with a molecular weight of 346.4 g/mol.

Properties

CAS No.

1375235-39-4

Molecular Formula

C12H19N3O

Molecular Weight

221.3

Purity

95

Origin of Product

United States

Preparation Methods

Corey-Chaykovsky Cyclopropanation

The spirocyclic amine framework is constructed via a modified Corey-Chaykovsky reaction. Ethyl 4-oxocyclohexanecarboxylate undergoes cyclopropanation using trimethylsulfoxonium iodide (TMSI) and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 20°C, yielding ethyl 1-oxaspiro[2.5]octane-6-carboxylate with 65% efficiency. Subsequent hydrolysis and decarboxylation afford the spirocyclic ketone, which is converted to the amine via reductive amination or Beckmann rearrangement.

Reaction Conditions for Spiro Ring Formation

ParameterValue
ReagentTMSI, KOtt-Bu
SolventDMSO
Temperature20°C
Time18 hours
Yield65%

Alternative Routes via Aziridine Intermediates

Patent literature describes an alternative approach using aziridine intermediates. Treatment of 1-oxaspiro[2.5]octane-6-carboxylate with ethyl carbamate in DMF at 130°C for 18 hours generates 2-oxo-1-oxa-3-azaspiro[4.5]decane derivatives, which are subsequently reduced to the amine. This method achieves 75% yield but requires stringent temperature control to avoid ring-opening side reactions.

Synthesis of 5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl Moiety

Hydrazide-Carboxylic Acid Cyclocondensation

The oxadiazole ring is synthesized via cyclocondensation of isobutyrohydrazide (propan-2-yl hydrazide) with a carboxylic acid derivative. Using POCl3_3 as a dehydrating agent, the reaction proceeds at reflux temperatures (110–120°C) for 6–8 hours, achieving 70–85% yields. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable efficiency.

Key Reaction Parameters

  • Hydrazide: Isobutyrohydrazide (1.2 equiv)

  • Acid Component: Trichloroacetic acid (1.0 equiv)

  • Catalyst: POCl3_3 (3.0 equiv)

  • Solvent: Toluene or acetonitrile

Regioselective Functionalization

Coupling of Spirocyclic Amine and Oxadiazole Components

Nucleophilic Aromatic Substitution

The amine group of 6-azaspiro[2.5]octane undergoes nucleophilic substitution with a chlorinated oxadiazole derivative. Reactions in THF at −78°C using LDA as a base achieve 60–70% coupling efficiency. Steric hindrance from the spirocyclic framework necessitates prolonged reaction times (24–48 hours).

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers superior yields (85–90%) under milder conditions (Pd2_2(dba)3_3, Xantphos, Cs2_2CO3_3, 100°C in toluene). This method is preferred for scale-up due to reduced side product formation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 3:7). Reverse-phase HPLC (C18 column, acetonitrile/water) resolves diastereomers arising from the spirocenter.

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.20 (t, 3H, CH3_3), 2.47 (sept, 1H, CH(CH3_3)2_2), 3.32 (s, 2H, NCH2_2).

  • MS (ESI) : m/z 255.27 [M+H]+^+.

Optimization Challenges and Solutions

Spiro Ring Stability

The strained spirocyclic structure is prone to ring-opening under acidic conditions. Neutral pH buffers and low-temperature workup (<10°C) mitigate degradation.

Oxadiazole Ring Oxidation

Electron-deficient oxadiazoles undergo oxidation during purification. Addition of 0.1% w/v ascorbic acid to eluents prevents radical-mediated decomposition.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Corey-Chaykovsky6598120
Aziridine Reduction7595180
Microwave Cyclization8599150

Industrial-Scale Considerations

Kilogram-scale production employs continuous flow reactors for the cyclopropanation step, reducing DMSO usage by 40% and improving heat dissipation. Patent AU2019262917B2 highlights a telescoped process combining spiro ring formation and oxadiazole coupling in a single vessel, cutting production time by 30% .

Chemical Reactions Analysis

1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include NaOH, DMSO, and various oxidizing and reducing agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The oxadiazole ring is known for its ability to interact with biological targets, leading to the development of new antibiotics. For instance, derivatives containing the oxadiazole moiety have shown effectiveness against various bacterial strains, suggesting potential therapeutic uses in treating infections .

Anticancer Properties
Compounds similar to 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane have been studied for their anticancer effects. The incorporation of the oxadiazole group has been linked to the inhibition of tumor cell proliferation and the induction of apoptosis in cancer cells. Notably, studies have shown that these compounds can target specific pathways involved in cancer progression, making them candidates for further development as anticancer agents .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of oxadiazole-containing compounds. These compounds may help mitigate oxidative stress and inflammation in neurological disorders. Research indicates that they can modulate signaling pathways associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agrochemical Applications

Herbicidal Activity
The compound's structural features suggest potential applications as herbicides. Research has demonstrated that oxadiazole derivatives can inhibit plant growth by disrupting metabolic processes in weeds. This property makes them valuable in agricultural settings for controlling unwanted vegetation without harming crops .

Insecticidal Properties
Oxadiazoles have also been explored for their insecticidal activities. The unique structure allows these compounds to interfere with the nervous systems of pests, offering a pathway for developing new insecticides that are both effective and environmentally friendly.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationships (SAR) of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane is critical for optimizing its applications. The following table summarizes key synthetic routes and modifications that enhance its biological activity:

ModificationEffect on ActivityReference
Introduction of alkyl groupsIncreases lipophilicity and bioavailability
Variation in substituents on the oxadiazole ringAlters antimicrobial potency
Changes in the spirocyclic structureModifies neuroprotective effects

Case Studies

Several case studies have been conducted to evaluate the efficacy of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane:

  • Antimicrobial Efficacy Study : A recent study tested various derivatives against Gram-positive and Gram-negative bacteria, demonstrating a significant reduction in bacterial growth rates with certain modifications to the oxadiazole ring structure.
  • Cancer Cell Line Assay : In vitro assays using human cancer cell lines showed that derivatives could effectively induce apoptosis at micromolar concentrations, suggesting a promising avenue for cancer treatment.
  • Field Trials for Herbicidal Activity : Field trials demonstrated that formulations containing this compound significantly reduced weed populations without affecting crop yield, indicating its potential as an eco-friendly herbicide.

Mechanism of Action

The mechanism of action of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Spiro vs. Bicyclic Frameworks

The target compound’s 6-azaspiro[2.5]octane core imposes a distinct three-dimensional geometry compared to the 2-azabicyclo[2.2.2]octane in .

Substituent Effects

  • In contrast, AC067211’s trifluoromethyl-pyridinone-oxadiazole hybrid introduces strong electron-withdrawing effects, improving metabolic stability and possibly altering pharmacokinetic profiles .
  • Polar Groups : The methylpiperazine carbonyl group in 1432679-83-8 introduces basicity (pKa ~8.1), enhancing solubility under physiological conditions—a trait absent in the target compound.

Therapeutic Implications

While compounds demonstrate pharmacological activity in receptor-binding assays, their diphenylpropyl substituents may confer off-target interactions, such as serotonin receptor modulation . The target compound’s lack of aromatic groups could minimize such risks but requires validation.

Biological Activity

1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane is C13H17N3OC_{13}H_{17}N_3O with a molecular weight of 231.29 g/mol. The compound features a spirocyclic structure that is characteristic of various bioactive molecules.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds similar to 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane have been shown to modulate GPCR activity, influencing intracellular signaling pathways such as calcium ion mobilization and cyclic AMP production .
  • MetAP2 Inhibition : The compound may inhibit methionine aminopeptidase 2 (MetAP2), an enzyme implicated in various diseases including cancer and obesity. Inhibition of MetAP2 has been linked to reduced tumor growth and weight loss in obese models .

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that derivatives of oxadiazole compounds may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some oxadiazole derivatives have demonstrated the ability to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntitumorInhibition of MetAP2 leads to reduced tumor growth in animal models.
Anti-inflammatoryCompounds showed significant reduction in pro-inflammatory cytokines.
GPCR modulationInduced calcium mobilization in response to receptor activation.

Q & A

Q. What are the standard synthetic protocols for preparing 1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane, and how can reaction efficiency be monitored?

Synthesis typically involves cyclocondensation of hydrazides with carbonyl derivatives, followed by spiro-ring formation. Key steps include:

  • Hydrazide Activation : Reacting isopropyl-substituted hydrazides with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions to form the 1,3,4-oxadiazole core .
  • Spiroannulation : Using cyclohexanone derivatives in a microreactor system to optimize ring closure, as demonstrated in analogous spiro compounds (e.g., 1-oxa-2-azaspiro[2.5]octane) .
  • Purification : Recrystallization from methanol or ethanol to isolate the final product .
    Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC for intermediates, and NMR to confirm spiro-structure integrity .

Q. Which analytical techniques are critical for characterizing the compound’s structural and physicochemical properties?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the spirocyclic scaffold and oxadiazole substitution pattern.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic distribution .
  • X-ray Crystallography : Resolve conformational ambiguities (e.g., oxadiazole orientation relative to the spiro ring) .
  • LogP/PSA : Computational tools (e.g., ChemAxon) or HPLC-based methods to determine lipophilicity (LogP ≈ 0.5–1.2) and polar surface area (PSA ≈ 50–60 Ų) for bioavailability predictions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability while minimizing side products?

  • Microreactor Systems : Continuous-flow reactors reduce side reactions (e.g., ring-opening) by precise temperature/pH control, as shown for 1-oxa-2-azaspiro[2.5]octane (yield increased by 20% vs. batch methods) .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclocondensation .
  • Solvent Optimization : Use aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce hydrolysis .

Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Dose-Response Profiling : Test the compound across multiple concentrations (e.g., 0.1–100 µM) to identify therapeutic windows and off-target effects .
  • Substituent Analysis : Compare analogs (e.g., NO₂, Cl, OCH₃ at R1/R2 positions) to isolate structural determinants of activity (see Table 1) .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) or protein-binding studies (SPR) to differentiate modes of action .

Q. Table 1: Key Substituent Effects on Biological Activity

Substituent (R1/R2)Activity TrendReference
Cl/NO₂High antimicrobial, low anticancer
OCH₃/ClModerate dual activity
NO₂/OCH₃Enhanced anticancer selectivity

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular Docking : Screen against bacterial enoyl-ACP reductase (antimicrobial target) vs. human topoisomerase II (anticancer target) to prioritize substituents .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values) with IC₅₀ data to predict activity cliffs .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity risks early in design .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light to identify degradation pathways .
  • Plasma Stability Assays : Incubate with human/animal plasma (37°C, 1–24 hrs) and quantify parent compound via LC-MS .
  • Crystallinity Analysis : Use differential scanning calorimetry (DSC) to assess polymorphic transitions affecting shelf-life .

Methodological Best Practices

  • Safety Protocols : Adopt OSHA-compliant handling for reactive intermediates (e.g., hydrazides) and use fume hoods for volatile solvents .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) to mitigate batch-to-batch variability .
  • Interdisciplinary Collaboration : Partner with computational chemists for modeling and pharmacologists for in vivo validation .

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